molecular formula C16H17NO4S2 B14234047 (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide CAS No. 473554-15-3

(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide

Cat. No.: B14234047
CAS No.: 473554-15-3
M. Wt: 351.4 g/mol
InChI Key: GFVLQDUEPBMSBN-UMLSUDCWSA-N
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Description

(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of a sulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate then undergoes cyclization with a thiol and an aldehyde under controlled conditions to form the oxathiazolidine ring. The final step involves oxidation to introduce the sulfonyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-4-(carboxymethoxy)-5-(carboxymethoxy)methyl-2-(6-(ethoxycarbonyl)amino)-9H-purin-9-yl}oxolan-3-yl}oxyacetic acid: Another complex oxathiazolidine derivative with different functional groups.

    (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine: A similar compound without the 2-oxide group.

Uniqueness

The presence of the sulfonyl and 2-oxide groups in (2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide imparts unique chemical reactivity and potential biological activity compared to its analogs. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

473554-15-3

Molecular Formula

C16H17NO4S2

Molecular Weight

351.4 g/mol

IUPAC Name

(2R,4S,5R)-4-methyl-3-(4-methylphenyl)sulfonyl-5-phenyloxathiazolidine 2-oxide

InChI

InChI=1S/C16H17NO4S2/c1-12-8-10-15(11-9-12)23(19,20)17-13(2)16(21-22(17)18)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3/t13-,16-,22+/m0/s1

InChI Key

GFVLQDUEPBMSBN-UMLSUDCWSA-N

Isomeric SMILES

C[C@H]1[C@H](O[S@@](=O)N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CC1C(OS(=O)N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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